

Spectroscopic Profile of 2-Chloro-5-nitrotoluene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-nitrotoluene

Cat. No.: B086962

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-5-nitrotoluene** (CAS No. 13290-74-9), a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering detailed spectroscopic data and the experimental protocols for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **2-Chloro-5-nitrotoluene**, providing a quantitative basis for its structural identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for **2-Chloro-5-nitrotoluene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.98	d	2.6	H-6
7.89	dd	8.5, 2.6	H-4
7.50	d	8.5	H-3
2.45	s	-	CH ₃

Solvent: CDCl₃, Instrument: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for **2-Chloro-5-nitrotoluene**

Chemical Shift (δ) ppm	Assignment
148.1	C-5
140.2	C-2
135.2	C-1
131.9	C-3
125.0	C-4
124.4	C-6
19.8	CH ₃

Solvent: CDCl₃

Table 3: Key IR Absorption Bands for **2-Chloro-5-nitrotoluene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
1515	Strong	Asymmetric NO ₂ Stretch
1345	Strong	Symmetric NO ₂ Stretch
830	Strong	C-Cl Stretch
740	Strong	C-H Out-of-plane Bend

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data for **2-Chloro-5-nitrotoluene**

m/z	Relative Intensity (%)	Assignment
171	100	[M] ⁺ (Molecular Ion)
141	30	[M-NO] ⁺
125	25	[M-NO ₂] ⁺
111	40	[M-NO ₂ -CH ₃] ⁺
75	50	[C ₆ H ₃] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **2-Chloro-5-nitrotoluene** was prepared by dissolving approximately 10-20 mg of the solid compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution was then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker AC-300 spectrometer operating at 300 MHz for protons and 75 MHz for carbon-13. For the ¹H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the ¹³C NMR spectrum, 256 scans were acquired with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A KBr pellet was prepared by grinding a mixture of approximately 1-2 mg of **2-Chloro-5-nitrotoluene** with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The finely ground mixture was then pressed into a transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The KBr pellet was placed in the sample holder of the instrument, and the spectrum was recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum.

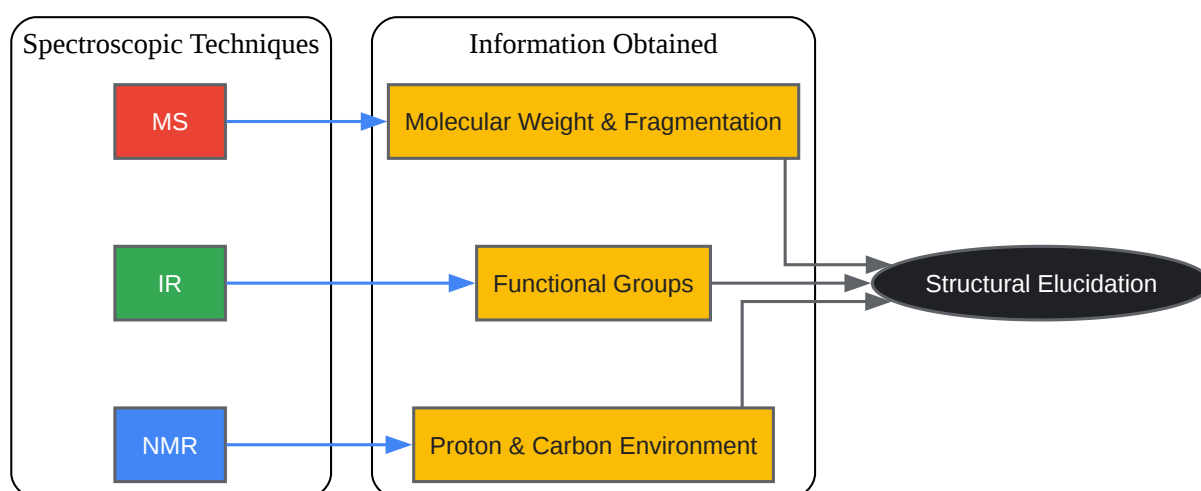
Mass Spectrometry (MS)

Sample Introduction and Ionization: A small amount of **2-Chloro-5-nitrotoluene** was introduced into the mass spectrometer via a direct insertion probe. The sample was ionized using electron ionization (EI) with an electron energy of 70 eV.

Instrumentation and Data Acquisition: The mass spectrum was recorded using a mass spectrometer equipped with a quadrupole mass analyzer. The instrument was scanned over a mass-to-charge (m/z) range of 50-500. The resulting mass spectrum is presented as a plot of relative intensity versus m/z .

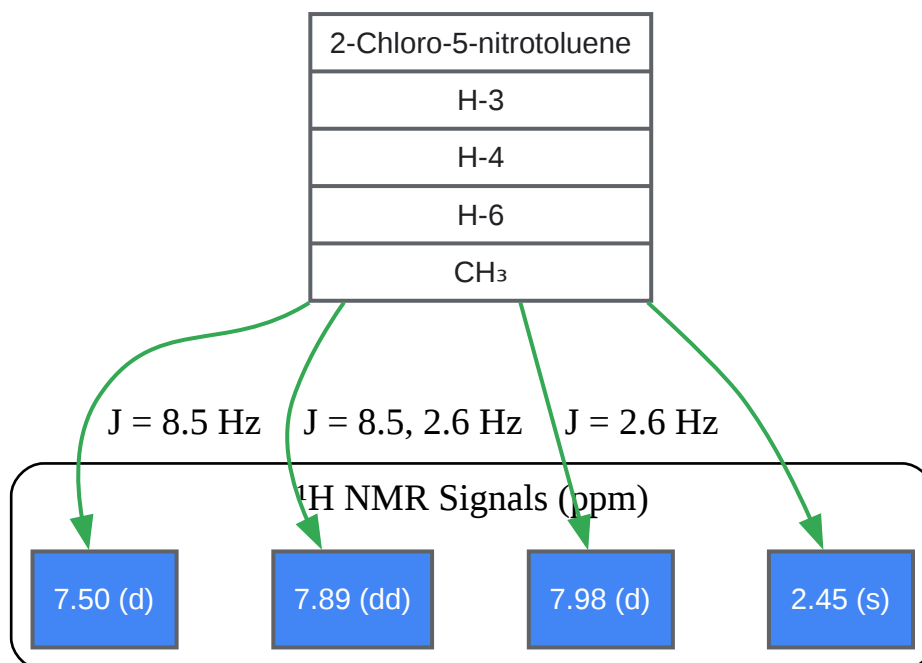
Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis for the structural elucidation of **2-Chloro-5-nitrotoluene**.



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Caption: Workflow of Spectroscopic Analysis.



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Caption: ¹H NMR Signal Assignments.

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